h-Ala-ala-pro-leu-pna hcl
Overview
Description
The compound h-Ala-ala-pro-leu-pna hydrochloride is a synthetic peptide substrate commonly used in biochemical research. It is composed of a sequence of amino acids: alanine, alanine, proline, and leucine, linked to a p-nitroanilide group. This compound is often utilized in enzymatic studies due to its chromogenic properties, which allow for easy detection and measurement of enzymatic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of h-Ala-ala-pro-leu-pna hydrochloride typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The amino acids are coupled to the resin using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and deprotected using a cocktail of TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of h-Ala-ala-pro-leu-pna hydrochloride follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Reactions Analysis
Types of Reactions
h-Ala-ala-pro-leu-pna hydrochloride: primarily undergoes enzymatic hydrolysis. This reaction is catalyzed by proteases, which cleave the peptide bond between the leucine and p-nitroanilide group, releasing p-nitroaniline, a chromogenic product.
Common Reagents and Conditions
Enzymes: Proteases such as chymotrypsin, trypsin, and elastase.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer at physiological pH (7.4).
Temperature: Typically conducted at 37°C to mimic physiological conditions.
Major Products
The major product of the enzymatic hydrolysis of h-Ala-ala-pro-leu-pna hydrochloride is p-nitroaniline, which can be detected spectrophotometrically due to its yellow color .
Scientific Research Applications
h-Ala-ala-pro-leu-pna hydrochloride: is widely used in scientific research, particularly in the following areas:
Enzyme Kinetics: Used as a substrate to study the activity and specificity of proteases.
Drug Development: Employed in screening assays to identify potential inhibitors of proteases, which are targets for various diseases.
Biochemical Pathways: Helps in elucidating the roles of proteases in biological processes such as protein degradation, signal transduction, and immune response.
Mechanism of Action
The mechanism of action of h-Ala-ala-pro-leu-pna hydrochloride involves its recognition and cleavage by specific proteases. The peptide bond between leucine and p-nitroanilide is hydrolyzed, releasing p-nitroaniline. This reaction can be monitored by measuring the increase in absorbance at 405 nm, corresponding to the release of p-nitroaniline .
Comparison with Similar Compounds
h-Ala-ala-pro-leu-pna hydrochloride: can be compared with other chromogenic peptide substrates such as:
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide: Used for chymotrypsin and cathepsin G assays.
Gly-Pro-pNA hydrochloride: A substrate for dipeptidyl peptidase IV (DPP-IV).
H-Ala-Pro-pNA hydrochloride: Another substrate for DPP-IV, differing in the amino acid sequence.
These compounds share similar applications in enzymatic studies but differ in their amino acid sequences, which confer specificity for different proteases.
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]-N-[(2S)-4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N6O6.ClH/c1-13(2)12-18(21(31)26-16-7-9-17(10-8-16)29(34)35)27-22(32)19-6-5-11-28(19)23(33)15(4)25-20(30)14(3)24;/h7-10,13-15,18-19H,5-6,11-12,24H2,1-4H3,(H,25,30)(H,26,31)(H,27,32);1H/t14-,15-,18-,19-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPVUXAHVUZGKQ-RFFPBCEMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35ClN6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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